3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(Isocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C6H9NO3S . It has a molecular weight of 175.21 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3S/c8-5-7-3-6-1-2-11(9,10)4-6/h6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Biologically Active Compounds
One notable application of tetrahydrothiophene 1,1-dioxide derivatives is in the synthesis of compounds with potential biological activities. For instance, Zarovnaya et al. (2015) demonstrated the annulation of the oxazolidine ring to the sulfolane ring, producing compounds that exhibit versatile biological activities, including anticancer, antiviral, antibacterial, and neurotropic properties. These compounds serve as chiral precursors in the design of optically active natural and synthetic compounds, as well as chiral ligands facilitating enantio- and diastereoselective processes (Zarovnaya, Dul’nev, & Palchikov, 2015).
Materials Chemistry
In materials chemistry, the derivatives of tetrahydrothiophene 1,1-dioxide have been employed in the creation of novel materials. Markoulides et al. (2012) described the efficient and clean formation of Diels–Alder cycloadducts through the [4+2] cycloaddition reaction of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide with dienophiles such as DMAD and C60. This process underscores the compound’s role in synthesizing materials with potential applications in nanotechnology and materials science (Markoulides, Ioannou, Manos, & Chronakis, 2012).
Organic Synthesis and Catalysis
Additionally, Tashbaev, Krivchikova, & Nasyrov (1992) explored the utility of 3,4-di(methylene)tetrahydrothiophene-1,2-dioxide in organic synthesis, particularly in the Diels-Alder reaction with maleic acid derivatives. This study highlights the compound's significance in facilitating the synthesis of adducts, showcasing its versatility in organic synthesis applications (Tashbaev, Krivchikova, & Nasyrov, 1992).
Structural and Spectroscopic Analysis
Arjunan, Thirunarayanan, Durga Devi, & Mohan (2015) conducted spectroscopic and theoretical quantum chemical studies on tetrahydrothiophene 1,1-dioxide derivatives, providing insights into their structural, vibrational, and electronic properties. This research contributes to a deeper understanding of the electronic properties and chemical reactivity of these compounds, facilitating their application in various fields (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-(isocyanatomethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-7-3-6-1-2-11(9,10)4-6/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXKIRSUOWZZNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378196 |
Source
|
Record name | 3-(Isocyanatomethyl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28800-41-1 |
Source
|
Record name | 3-(Isocyanatomethyl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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